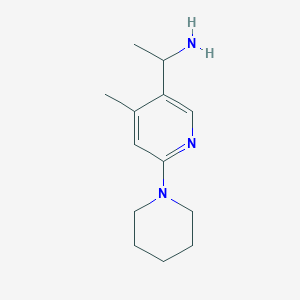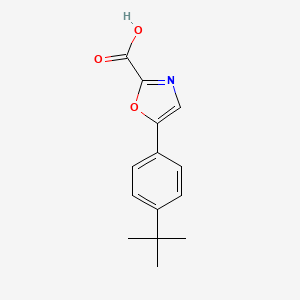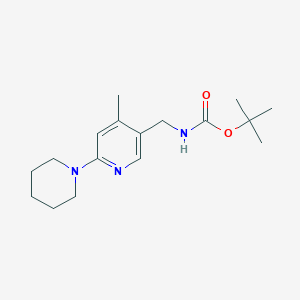
tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a piperidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a piperidine derivative under controlled conditions . The reaction mixture is usually cooled in an ice bath and stirred for a specific duration to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug development and research into new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Another compound with a piperidine and tert-butyl carbamate structure.
tert-Butyl methyl(piperidin-4-yl)carbamate: Similar in structure but with different substituents.
Uniqueness
tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C17H27N3O2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-methyl-6-piperidin-1-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-13-10-15(20-8-6-5-7-9-20)18-11-14(13)12-19-16(21)22-17(2,3)4/h10-11H,5-9,12H2,1-4H3,(H,19,21) |
Clave InChI |
HOLYCEWXZKDDHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


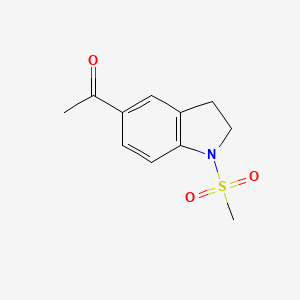



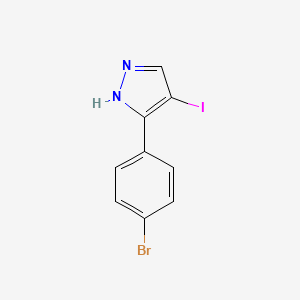
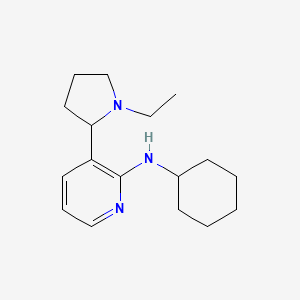



![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)

